3,5-Difluoro-4-(methylsulfanyl)aniline

Description

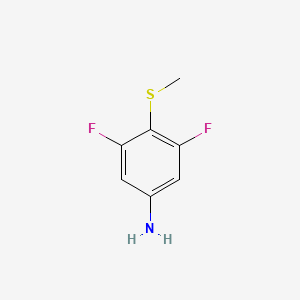

3,5-Difluoro-4-(methylsulfanyl)aniline (CAS 1184373-72-5, C₇H₇F₂NS) is a fluorinated aniline derivative with a molecular weight of 175.20 g/mol. Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring and a methylsulfanyl (–SCH₃) group at the 4-position . The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocycles or metal complexes. However, critical data such as boiling point, solubility, and toxicity (GHS classification) remain unreported in available literature .

Properties

IUPAC Name |

3,5-difluoro-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCXTVKXVYMUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-difluoroaniline with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(methylsulfanyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions0-25°C.

Substitution: Nucleophiles such as amines or thiols; reaction conditions0-50°C.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,5-Difluoro-4-(methylsulfanyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of fluorine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Structural and Physicochemical Differences

The following table summarizes key structural and molecular differences between 3,5-Difluoro-4-(methylsulfanyl)aniline and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1184373-72-5 | C₇H₇F₂NS | 175.20 | –SCH₃ (methylsulfanyl) |

| 3,5-Difluoro-4-(morpholin-4-yl)aniline | 856408-24-7 | C₁₀H₁₂F₂N₂O | 214.31 | Morpholine (N-containing heterocycle) |

| 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | 1332356-31-6 | C₁₇H₁₆F₃N₂ | 305.32 | Piperidine-fluorophenyl group |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group in the target compound is weakly electron-donating due to sulfur’s lone pairs, while morpholine and piperidine substituents introduce bulkier, electron-rich nitrogen heterocycles. Fluorine atoms at the 3- and 5-positions enhance electron-withdrawing effects in all analogs .

Spectroscopic and Reactivity Trends

NMR Spectroscopy

- Methylsulfanyl Derivatives : In a related bis-aniline compound (C₁₉H₁₁F₁₂N₂O₂), ¹⁹F NMR shows a singlet at δ -62.8 ppm for CF₃ groups, while ¹⁵N NMR resonates at δ -178.6 ppm, indicative of nitrogen’s electronic environment influenced by fluorinated and sulfur-containing substituents .

- Morpholine/Piperidine Analogs : Bulkier substituents like morpholine likely shift NMR signals due to conformational rigidity, though specific data for these analogs are absent in the provided evidence.

Reactivity

Discrepancies in Literature

A conflicting CAS number (807-119-4) is listed for 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline in , whereas cites CAS 1332356-31-6.

Biological Activity

3,5-Difluoro-4-(methylsulfanyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C7H7F2N1S1

- Molecular Weight : 177.20 g/mol

- CAS Number : 1184373-72-5

The compound features two fluorine atoms and a methylsulfanyl group attached to an aniline ring, which contributes to its distinctive chemical behavior and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The presence of fluorine and sulfur enhances its interaction with biological targets, making it effective in inhibiting microbial growth.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism likely involves the inhibition of specific cellular pathways associated with tumor growth and proliferation .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolism in cancer cells.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting membrane integrity and function in microbial cells.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

| Mycobacterium tuberculosis | 64 |

These results indicate that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being particularly susceptible .

Anticancer Research

In vitro studies evaluating the anticancer properties of this compound revealed promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

-

Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 20 µM

- A549: IC50 = 25 µM

These findings suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.